molecular formula C27H39NO B099288 N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide CAS No. 16420-52-3

N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide

Cat. No. B099288
CAS RN: 16420-52-3
M. Wt: 393.6 g/mol
InChI Key: JECDDJBNWNDGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide (BTBMA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. BTBMA has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide has been widely used in scientific research due to its unique properties. It has been used as a model compound to study the mechanism of action of various drugs and enzymes. It has also been used as a ligand to study the binding properties of various receptors. N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide has been used in medicinal chemistry to develop new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been used in biochemistry to study the structure and function of proteins.

Mechanism Of Action

The mechanism of action of N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes and receptors. N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide has been shown to bind to the active site of enzymes and prevent the substrate from binding. It has also been shown to bind to receptors and prevent the binding of agonists.

Biochemical And Physiological Effects

N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the binding of various agonists to receptors such as nicotinic acetylcholine receptors. N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the laboratory. However, there are also some limitations to the use of N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide in lab experiments. It has limited water solubility, which can make it difficult to use in aqueous systems. It also has a relatively low potency, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for the use of N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide in scientific research. One direction is the development of new drugs based on the structure of N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide. Another direction is the study of the mechanism of action of N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide and its potential use as a research tool. N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide can also be used as a ligand to study the binding properties of various receptors. Further studies can be conducted to investigate the potential use of N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide in the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide (N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide) is a versatile compound that has been widely used in scientific research. It can be easily synthesized and purified, and has been used as a model compound to study the mechanism of action of various drugs and enzymes. It has also been used as a ligand to study the binding properties of various receptors. N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide has several advantages as a research tool, but also has some limitations. Further studies can be conducted to investigate the potential use of N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide in the treatment of various diseases.

Synthesis Methods

N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of benzylamine with 2,4,6-tritert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide as a white crystalline solid with a high yield. The purity of the compound can be further enhanced by recrystallization.

properties

CAS RN

16420-52-3

Product Name

N-Benzyl-2,4,6-tritert-butyl-N-methylbenzamide

Molecular Formula

C27H39NO

Molecular Weight

393.6 g/mol

IUPAC Name

N-benzyl-2,4,6-tritert-butyl-N-methylbenzamide

InChI

InChI=1S/C27H39NO/c1-25(2,3)20-16-21(26(4,5)6)23(22(17-20)27(7,8)9)24(29)28(10)18-19-14-12-11-13-15-19/h11-17H,18H2,1-10H3

InChI Key

JECDDJBNWNDGAG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C(=O)N(C)CC2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C(=O)N(C)CC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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